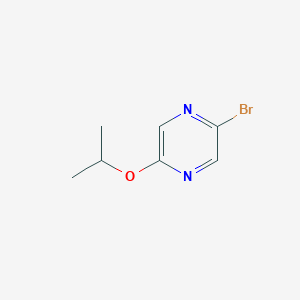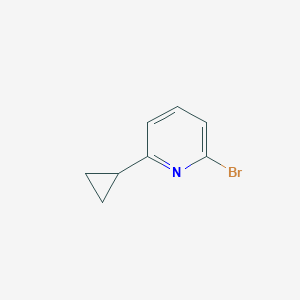![molecular formula C8H11F3N4O2 B1520281 2,2,2-トリフルオロエチル N-[1-(4-メチル-4H-1,2,4-トリアゾール-3-イル)エチル]カルバメート CAS No. 1221725-80-9](/img/structure/B1520281.png)
2,2,2-トリフルオロエチル N-[1-(4-メチル-4H-1,2,4-トリアゾール-3-イル)エチル]カルバメート
説明
“2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1221725-80-9 . It has a molecular weight of 252.2 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate . The InChI code is 1S/C8H11F3N4O2/c1-5(6-14-12-4-15(6)2)13-7(16)17-3-8(9,10)11/h4-5H,3H2,1-2H3,(H,13,16) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
中枢炎症調節
この化合物は、体内の中枢炎症を調節する上で重要な役割を果たす可能性があります。 炎症経路に関与する神経疾患の治療において、脳の炎症プロセスを制御するために使用できる可能性があります .
癌治療
トリアゾール誘導体は、さまざまな癌細胞株に対して有効な細胞毒性を示してきました。 この化合物は、活性なトリアゾール化合物との構造的類似性から、新しい癌治療の開発に使用できる可能性があります .
選択的抗腫瘍活性
この化合物の構造は、選択的抗腫瘍活性を示す可能性があることを示唆しています。 類似の化合物が評価されており、癌細胞株に対する適切な選択性を示しています .
化学合成
化学試薬として、この化合物はより複雑な分子の合成に使用できます。 その独特の構造は、有機化学において貴重なビルディングブロックとなっています .
薬理学研究
潜在的な生物活性があることから、この化合物は薬理学研究で使用して、トリアゾールの治療特性に関連する特定の作用機序を持つ新しい薬物を開発することができます .
分析化学
この化合物は、定義された特性を持つため、分析化学において、機器の校正や分析方法の検証のための標準物質または参照物質として使用できる可能性があります .
Sigma Aldrich - 2-Methyl-4- 4-methyl-2- 4-(trifluoromethyl)phenyl -5-thiazolyl IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application BMC Chemistry - Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as… [Sigma Aldrich - 2,2,2-トリフルオロエチル N-1-(4-メチル-4H-1,2,4-トリアゾール-3-イル)エチル… [ChemicalBook - 2,2,2-トリフルオロエチル N-1-(4-メチル-4H-1,2,4-トリアゾール-3-イル)エチル… BLD Pharm - 2,2,2-トリフルオロエチル N-[1-(4-メチル-4H-1,2,4-トリアゾール-3-イル)エチル]カルバメート
特性
IUPAC Name |
2,2,2-trifluoroethyl N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O2/c1-5(6-14-12-4-15(6)2)13-7(16)17-3-8(9,10)11/h4-5H,3H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLODLFOEBGNDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147126 | |
| Record name | 2,2,2-Trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-80-9 | |
| Record name | 2,2,2-Trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Bromothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1520208.png)








